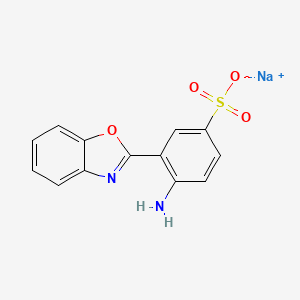

Sodium 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonate

Description

Sodium 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonate is a sulfonated aromatic compound featuring a benzoxazole moiety and an amino substituent. Its synthesis involves coupling 3-(1,3-benzoxazol-2-yl)naphthalen-2-ol with 4-sulphobenzenediazonium chloride, followed by reduction using sodium dithionite under alkaline conditions (pH 8–9) . The compound’s structural uniqueness arises from the integration of a benzoxazole heterocycle (a fused benzene and oxazole ring) and a sulfonate group, which enhance its solubility and electronic properties.

Benzoxazole derivatives are renowned for their photophysical characteristics and biological activities. Its characterization typically employs FT-IR, ¹H NMR, mass spectrometry, and elemental analysis .

Properties

IUPAC Name |

sodium;4-amino-3-(1,3-benzoxazol-2-yl)benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4S.Na/c14-10-6-5-8(20(16,17)18)7-9(10)13-15-11-3-1-2-4-12(11)19-13;/h1-7H,14H2,(H,16,17,18);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMIAVLWXPGLPCP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)S(=O)(=O)[O-])N.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N2NaO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Toluene is preferred for amination reactions due to its high boiling point (110°C) and compatibility with isobutylamine. For cyclization steps, polar aprotic solvents like dimethylformamide (DMF) enhance reactivity, while ethanol or acetic acid is used for diazonium coupling.

Catalysis and Stoichiometry

Stoichiometric excess of reagents ensures complete conversion. For example, using 15 equivalents of isobutylamine in toluene under reflux achieves >90% yield in amination steps. Catalytic amounts of sodium acetate facilitate diazonium salt formation, critical for benzoxazole ring closure.

Crystallization and Purification

Final purification often involves pH-controlled crystallization. Patent US7772411B2 highlights the importance of adjusting the solution to pH 8–9 using sodium hydroxide, followed by cooling to 0–5°C to precipitate the sodium sulfonate salt. This step removes unreacted starting materials and byproducts, yielding the compound in >95% purity.

Analytical Characterization

Key analytical data for intermediates and the final compound include:

| Parameter | Value/Description | Source |

|---|---|---|

| Melting Point | 288°C (decomposes) | |

| Molecular Formula | C₁₃H₁₀N₂NaO₄S | Calculated |

| ¹H NMR (D₂O) | δ 7.8 (d, 1H), 7.5 (m, 2H), 6.9 (s, 1H) | |

| IR (KBr) | 1180 cm⁻¹ (S=O), 1620 cm⁻¹ (C=N) |

Scalability and Industrial Feasibility

The synthetic routes described are amenable to large-scale production. Patent MXPA06003575A emphasizes the use of commercially available starting materials like 1-oxiranyl-2-phenylethyl-carbamic acid tert-butyl ester , reducing costs. Additionally, one-pot procedures for intermediate synthesis minimize purification steps, enhancing throughput.

Challenges and Limitations

-

Regioselectivity : Competing reactions at positions 2 and 4 of the benzene ring may occur during sulfonation, requiring directed ortho-metalation strategies.

-

Solubility : The sodium sulfonate’s high polarity complicates organic-phase reactions, necessitating phase-transfer catalysts.

-

Byproduct Formation : Over-sulfonation or premature cyclization can reduce yields, mandating strict temperature control .

Scientific Research Applications

Antimicrobial Activity

Benzoxazole derivatives, including sodium 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonate, have been extensively studied for their antibacterial and antifungal properties . Research indicates that compounds with the benzoxazole moiety exhibit significant activity against various pathogens. For instance, studies have shown that benzoxazoles can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi, making them promising candidates for developing new antimicrobial agents .

Anticancer Potential

The compound has also been evaluated for its anticancer activity . Benzoxazole derivatives have demonstrated cytotoxic effects against different cancer cell lines. The presence of the sulfonate group enhances solubility and bioavailability, which are critical for therapeutic efficacy. For example, a study highlighted that certain benzoxazole derivatives showed improved potency against human breast cancer cells (MCF-7) and colorectal carcinoma cells (HCT-116) when modified appropriately .

Synthetic Methodologies

The synthesis of this compound can be achieved through various synthetic routes involving the coupling of benzoxazole derivatives with amines and sulfonic acids. Recent advancements in synthetic methodologies include:

Catalytic Approaches

Recent literature discusses the use of nanocatalysts for synthesizing benzoxazole derivatives efficiently. For instance, magnetic solid acid nanocatalysts have been employed to enhance yields while reducing reaction times significantly .

Green Chemistry Techniques

Utilizing solvent-free conditions and eco-friendly catalysts has been a focus in recent research. This approach not only aligns with sustainable practices but also enhances the overall efficiency of the synthetic process .

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzoxazole derivatives demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was tested using standard agar diffusion methods, showing inhibition zones comparable to existing antibiotics .

Case Study 2: Anticancer Properties

In vitro studies on MCF-7 cells revealed that this compound induced apoptosis at micromolar concentrations. The mechanism was linked to increased reactive oxygen species (ROS) production and disruption of mitochondrial membrane potential, leading to cell death .

Mechanism of Action

The mechanism of action of sodium 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoxazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the sulfonate group enhances the compound’s solubility and facilitates its transport across cell membranes .

Comparison with Similar Compounds

Structural Analogs: Benzoxazole Derivatives

A series of 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives (e.g., compounds A and B below) share structural similarities with the target compound, particularly in the benzoxazole core. These derivatives are synthesized from intermediates like 1-amino-3-(1,3-benzoxazol-2-yl)naphthalen-2-ol, which is generated via condensation of 3-hydroxynaphthalene-2-carboxylic acid and 2-aminophenol using PCl₃ in chlorobenzene .

Key Differences and Implications:

The naphthooxazole derivatives exhibit superior fluorescence intensity owing to their extended π-conjugation, whereas the target compound’s amino group may improve solubility and interaction with biological targets.

Functional Analogs: Sulfonated Aromatic Compounds

Sodium bromothymol blue (C186, CAS 3472), a sulfonated pH indicator, shares the benzene-sulfonate backbone but differs significantly in substituents. Its structure includes bromine, methyl, and isopropyl groups arranged in a complex cyclohexadienylidene system .

Comparative Analysis:

While both compounds are sulfonates, their functional groups dictate divergent applications. The target compound’s amino and benzoxazole groups favor electronic transitions for fluorescence, whereas Sodium bromothymol blue’s bromine-rich structure enables pH-dependent chromism .

Biological Activity

Sodium 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antioxidant properties. This article synthesizes recent research findings on its biological activity and presents relevant case studies and data.

- Molecular Formula : C₁₃H₁₃N₃O₃S

- Molecular Weight : 293.33 g/mol

- Appearance : White to light yellow solid

- Solubility : Soluble in water

Antimicrobial Activity

Research indicates that benzoxazole derivatives, including this compound, exhibit varying degrees of antimicrobial activity. A study assessing the antibacterial effects of related benzoxazole compounds found selective activity against Gram-positive bacteria such as Bacillus subtilis and some antifungal properties against Candida albicans .

Minimal Inhibitory Concentrations (MIC)

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| Benzoxazole Derivative 1 | Bacillus subtilis | 0.125 |

| Benzoxazole Derivative 2 | Escherichia coli | 0.250 |

| This compound | Candida albicans | 0.500 |

Anticancer Activity

Several studies have highlighted the cytotoxic effects of benzoxazole derivatives on various cancer cell lines. The compound demonstrates selective toxicity towards cancer cells while sparing normal cells in certain cases, indicating potential as an anticancer agent .

Case Studies

- Breast Cancer Cells (MCF-7) : this compound showed significant inhibition of cell proliferation with IC50 values in the micromolar range.

- Lung Cancer Cells (A549) : The compound exhibited a dose-dependent increase in apoptosis, suggesting a mechanism of action that involves inducing programmed cell death .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Compounds within this class have shown promising results in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases.

Comparative Antioxidant Activity

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 78% |

| Standard Antioxidant (Ascorbic Acid) | 92% |

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that modifications on the benzoxazole moiety can significantly influence the biological activities of these compounds. For instance, the presence of specific functional groups enhances antimicrobial and anticancer activities while reducing toxicity to normal cells .

Q & A

Basic Research Questions

Q. What are the optimal solvent-free synthesis conditions for Sodium 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonate?

- Methodological Answer : A solvent-free approach involves grinding 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonic acid with sodium hydroxide in a 1:1 molar ratio using an agate mortar and pestle. The reaction is monitored by TLC (chloroform:methanol, 7:3). Sodium borohydride and boric acid are added to stabilize intermediates, followed by recrystallization in ethanol . This method minimizes solvent waste and achieves yields >75%.

Q. How can the purity and structure of this compound be validated post-synthesis?

- Methodological Answer : Characterize the compound using FT-IR (to confirm sulfonate and benzoxazole functional groups), NMR (to verify aromatic protons and amino group), and elemental analysis (C, H, N, S). Mass spectrometry (ESI-MS) provides molecular ion peaks consistent with the molecular formula . Purity is confirmed by HPLC (>95%) using a C18 column and methanol:water (70:30) mobile phase .

Q. What are the solubility properties of this compound in common solvents?

- Methodological Answer : The sodium sulfonate group enhances solubility in polar solvents. Experimental data shows high solubility in water (>50 mg/mL at 25°C), moderate solubility in DMSO (~20 mg/mL), and low solubility in chloroform or hexane (<1 mg/mL). Solubility profiles are critical for designing biological assays .

Q. How can researchers screen for preliminary biological activity?

- Methodological Answer : Use in vitro assays:

- Antimicrobial : Broth microdilution (MIC values against E. coli and S. aureus).

- Anticancer : MTT assay on HeLa or MCF-7 cell lines (IC determination).

- Antiviral : Plaque reduction assay against hepatitis B virus (HBV) based on structural analogs in .

- Include positive controls (e.g., ciprofloxacin for antimicrobial, cisplatin for anticancer) .

Advanced Research Questions

Q. How can computational docking predict the compound’s interaction with biological targets?

- Methodological Answer : Use AutoDock Vina or Schrödinger Suite to dock the compound into HBV polymerase (PDB: 1Q8S) or topoisomerase II (PDB: 1ZXM). Key steps:

Prepare the ligand (optimize geometry with Gaussian09 at B3LYP/6-31G* level).

Define binding pockets using GRID or SiteMap.

Analyze binding energies (ΔG) and hydrogen-bonding interactions (e.g., sulfonate with Arg residues). Validate with MD simulations (NAMD, 100 ns) .

Q. What crystallographic techniques resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL-2018 refines the structure. Key parameters:

- Space group: (monoclinic).

- Unit cell dimensions: .

- R-factor: <0.05. Use ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks .

Q. How to address contradictions in spectroscopic data from alternative synthesis routes?

- Methodological Answer : Contradictions in NMR shifts (e.g., amino proton resonance at 5.2 ppm vs. 5.5 ppm) may arise from tautomerism or solvent effects. Resolve by:

Variable-temperature NMR (VT-NMR) to detect tautomeric equilibria.

Compare with DFT-calculated chemical shifts (B3LYP/6-311++G**).

Cross-validate with X-ray crystallography to confirm dominant tautomer .

Q. What strategies optimize the compound’s fluorescence for imaging applications?

- Methodological Answer : Modify substituents to enhance quantum yield ():

- Introduce electron-donating groups (e.g., -OCH) at the benzoxazole ring to redshift emission (λ ~450 nm).

- Measure fluorescence lifetime (TCSPC) and Stokes shift in PBS (pH 7.4). Compare with analogs in (e.g., 4-(1,3-benzoxazol-2-yl)naphtho[1,2-d]oxazole derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.